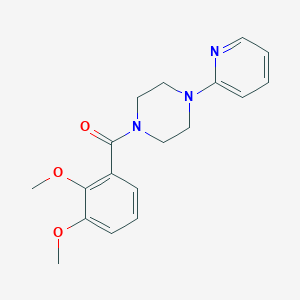![molecular formula C16H16N2O2S B5707242 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as HCT-1026, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its potential therapeutic effects in various medical conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
Future research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent. Additionally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in other medical conditions beyond cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized through a series of chemical reactions starting with 2-hydroxy-5-methylbenzenesulfonamide and 3-methylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-9-11(2)6-7-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXDDSEUZRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)


![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)